1-Methylpyrazole

Descripción general

Descripción

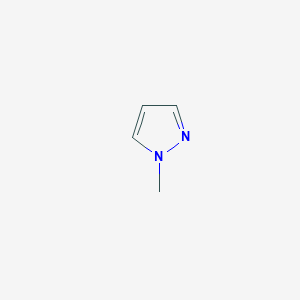

1-Methylpyrazole is an organic compound with the molecular formula C₄H₆N₂. It is a derivative of pyrazole, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a methyl group attached to the nitrogen atom distinguishes it from other pyrazole derivatives. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methylpyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylpyrazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where the methyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

1-Methylpyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It serves as an inhibitor in enzymatic studies, particularly in the inhibition of alcohol dehydrogenase.

Medicine: It is used as an antidote for methanol and ethylene glycol poisoning due to its ability to inhibit alcohol dehydrogenase.

Industry: It is employed in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

1-Methylpyrazole exerts its effects primarily by inhibiting the enzyme alcohol dehydrogenase. This enzyme catalyzes the oxidation of alcohols to aldehydes or ketones. By inhibiting this enzyme, this compound prevents the formation of toxic metabolites from methanol and ethylene glycol, thereby mitigating their toxic effects.

Comparación Con Compuestos Similares

Pyrazole: The parent compound without the methyl group.

3-Methylpyrazole: A derivative with the methyl group attached to the third carbon atom.

4-Methylpyrazole: A derivative with the methyl group attached to the fourth carbon atom.

3,5-Dimethylpyrazole: A derivative with two methyl groups attached to the third and fifth carbon atoms.

Uniqueness: 1-Methylpyrazole is unique due to its specific inhibition of alcohol dehydrogenase, making it particularly useful as an antidote for methanol and ethylene glycol poisoning. Its structural simplicity and ease of synthesis also contribute to its widespread use in various applications.

Actividad Biológica

1-Methylpyrazole (1-MP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of pyrazole, characterized by the presence of a methyl group at the 1-position. Its chemical formula is , and it exhibits properties typical of pyrazole compounds, including the ability to participate in various chemical reactions due to its nitrogen-containing heterocyclic structure.

Pharmacological Activities

This compound has been investigated for several biological activities, including:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating significant anti-inflammatory potential compared to standard drugs like dexamethasone .

- Antimicrobial Activity : Studies have shown that this compound derivatives possess antimicrobial properties against various bacterial strains. For example, one study reported that specific derivatives demonstrated effective activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antitubercular Activity : In vitro studies have demonstrated that certain this compound derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis. Compounds were tested at low concentrations (6.25 µg/mL) and showed significant inhibition rates .

The mechanisms underlying the biological activities of this compound involve various pathways:

- Cytokine Inhibition : The anti-inflammatory effects are attributed to the inhibition of cytokine release, particularly TNF-α and IL-6, which play crucial roles in inflammatory responses .

- Enzyme Inhibition : Some studies suggest that this compound acts as a monoamine oxidase B (MAO-B) inhibitor, which could contribute to its analgesic properties. This activity may be beneficial in treating conditions associated with pain and inflammation .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

Several case studies highlight the efficacy of this compound derivatives in clinical settings:

- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of a series of pyrazole derivatives synthesized from this compound. Results indicated that these compounds significantly reduced edema in animal models, supporting their potential as therapeutic agents for inflammatory diseases .

- Antimicrobial Efficacy Against MDR Strains : Another study focused on the antimicrobial activity of this compound derivatives against multi-drug resistant (MDR) strains of bacteria. The results demonstrated that certain derivatives were effective against carbapenem-resistant Klebsiella pneumoniae, indicating their potential use in treating resistant infections .

Propiedades

IUPAC Name |

1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFQONCQIQEYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239231 | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.1 [mmHg] | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-36-9 | |

| Record name | 1-Methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-methylpyrazole?

A1: this compound has a molecular formula of C4H6N2 and a molecular weight of 82.106 g/mol.

Q2: How can the proton magnetic resonance (PMR) spectrum of this compound be assigned?

A2: The multiplets in the PMR spectrum of this compound can be assigned by synthesizing and using 5-deutero-1-methylpyrazole as a reference. []

Q3: What are the characteristic spectroscopic features of this compound and its derivatives?

A3: this compound and its derivatives exhibit characteristic peaks in their 1H and 19F NMR spectra, which can be used to differentiate between the 3-, 4-, and 5-fluoro isomers. [] This is particularly useful for understanding regioselectivity in reactions involving these compounds.

Q4: How does the regioselectivity of lithiation differ under kinetic versus thermodynamic control in this compound?

A4: Under kinetic control, reaction of this compound with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) followed by quenching with monodeuteromethanol (CH3OD) results in functionalization at the methyl group. In contrast, under thermodynamic control, functionalization occurs at the 5-position of the pyrazole ring. [] This selectivity can be predicted by considering both density functional theory (DFT) calculations and solvent effects.

Q5: What is a significant application of this compound in organic synthesis?

A5: this compound serves as a key building block in the synthesis of diverse heterocyclic compounds. For example, it's a starting material for preparing the novel pyrazolo[3,4-d][1,3]diazepine ring system. This involves a multistep synthesis starting with the conversion of 5-amino-4-cyano-1-methylpyrazole to 5-amino-1-methylpyrazole-4-carboxaldehyde. []

Q6: How can this compound be directly arylated?

A6: this compound undergoes palladium-catalyzed direct arylation with aryl bromides. This reaction typically yields a mixture of 4- and 5-substituted products, with the 5-arylated product often being favored. The reaction's selectivity and yield are influenced by factors like catalyst loading, solvent, and the electronic and steric properties of the aryl bromide. [, ]

Q7: Can you provide an example of a regioselective halogenation reaction in this compound derivatives?

A7: The reaction of 5-(trimethylsilyl)-1-methylpyrazole with bromine or iodine monochloride (ICl) results in regioselective halodesilylation at the 4-position. This regioselectivity can be explained by the electrophilic substitution reactivity of this compound and the ipso-directing effect of the trimethylsilyl (Me3Si) group. []

Q8: How can pyrazoles be synthesized using 1,2-dimethylpyrazolium salts?

A8: 1,2-Dimethylpyrazolium salts can be efficiently converted to 1-methylpyrazoles via demethylation using piperidine or 3-methylpiperidine at temperatures above 106 °C. This method proves particularly useful for synthesizing 3- and 5-substituted aminopyrazoles, which are challenging to obtain through alternative synthetic routes. []

Q9: What is a notable use of this compound derivatives in medicinal chemistry?

A9: Derivatives of this compound, specifically hybrid acetogenins incorporating the this compound moiety, have shown potential as anticancer agents. The nitrogen atom at the 2′-position of the linker moiety in these hybrid molecules is crucial for their anticancer activity. Notably, a this compound-5-sulfonamide analog exhibited promising growth inhibition against the NCI-H23 human lung cancer cell line in xenograft mouse models without significant toxicity. []

Q10: What is the role of this compound derivatives in agricultural chemistry?

A10: this compound derivatives, particularly those containing the pyrazole-5-sulfonamide moiety, exhibit potent herbicidal activity. A prime example is pyrazosulfuron-ethyl, a compound developed for use in rice paddy fields. It effectively controls a broad spectrum of weeds, including perennial weeds, at low application rates (20–30 g/ha) without harming the rice crop. []

Q11: Has this compound been explored in the development of battery electrolytes?

A11: Yes, this compound-based magnesium electrolytes have shown promise for rechargeable magnesium batteries. For example, a solution of this compound-phenylmagnesium chloride (PhMgCl) in THF exhibits an anodic stability up to 2.4 V (vs. Mg/Mg2+) on stainless steel electrodes and good reversibility for magnesium deposition and dissolution. []

Q12: What is known about the metabolism of compounds containing the this compound moiety?

A12: Studies on brepocitinib, a Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) inhibitor containing a this compound moiety, provide insights into the metabolic fate of such compounds. A major metabolic pathway involves oxidation of the N-methylpyrazole ring, leading to the formation of metabolites like M1 (5'-hydroxybrepocitinib). Notably, M1 demonstrates instability in human plasma and phosphate buffer, undergoing chemical oxidation with cleavage of the 5-hydroxy-1-methylpyrazole group to yield the aminopyrimidine metabolite M2. []

Q13: Are there analytical challenges associated with this compound-containing compounds?

A13: The instability of certain metabolites, such as the oxidative metabolite M1 of brepocitinib, presents analytical challenges. M1's propensity to degrade in biological matrices necessitates careful method development and validation to ensure accurate quantification and interpretation of pharmacokinetic data. []

Q14: What is known about the environmental fate and impact of this compound derivatives, particularly herbicides?

A14: Research on the herbicide pyrazosulfuron-ethyl has explored its impact on the aquatic weed Eleocharis kuroguwai Ohwi. Studies have examined the influence of emergence depth on the weed's response to the herbicide, highlighting the importance of understanding the ecological factors that affect herbicide efficacy and potential environmental consequences. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.